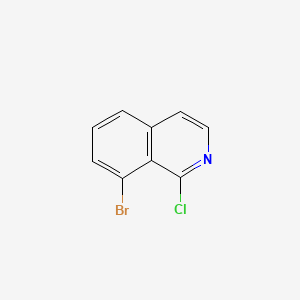

8-Bromo-1-chloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

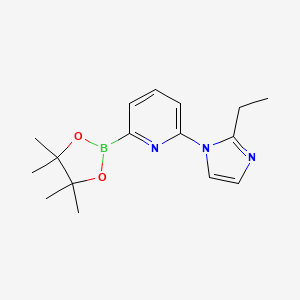

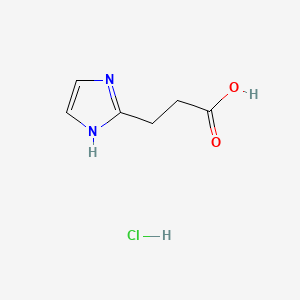

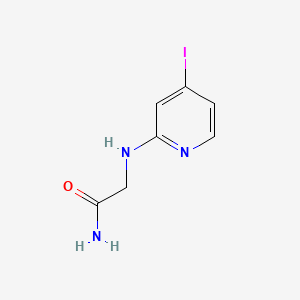

8-Bromo-1-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid substance that is stored at refrigerator temperatures .

Molecular Structure Analysis

The InChI code for 8-Bromo-1-chloroisoquinoline is1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H . This code provides a specific description of the molecule’s structure, including the positions of the bromine and chlorine atoms on the isoquinoline ring. Physical And Chemical Properties Analysis

8-Bromo-1-chloroisoquinoline is a solid substance . It has a molecular weight of 242.5 . The compound is stored at refrigerator temperatures .Scientific Research Applications

Photoremovable Protecting Groups

8-Bromo-1-chloroisoquinoline has applications in the development of photoremovable protecting groups, particularly in the field of cell physiology and biochemistry. One derivative, 8-Bromo-7-hydroxyquinoline (BHQ), has been identified as efficient in photolysis by both classic one-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions. This makes BHQ a promising candidate for the regulation of biological effector molecules in cell and tissue culture, particularly for studies requiring the temporal and spatial control of physiological functions with light. BHQ is noted for its stability in the dark, water solubility, low fluorescence levels, and the ability to release carboxylates, phosphates, and diols upon photolysis—functional groups common to bioactive molecules like neurotransmitters and drugs (Zhu et al., 2006).

Spectroscopic and Photochemical Studies

Spectroscopic studies have explored the properties and behavior of BHQ derivatives, including their use as photolabile protecting groups. The resonance Raman characterization of 8-substituted 7-hydroxyquinoline caged acetate compounds, including those with bromo groups, has provided insights into the forms of ground-state species of these compounds in aqueous solutions. Such studies help understand the substituent effects on the distribution and stability of these species, crucial for their application in phototriggered release mechanisms (An et al., 2009).

Synthesis and Coordination Behavior

The synthesis and coordination behavior of metal complexes involving 8-quinolylcyclopentadienyl derivatives demonstrate another area of application. For instance, 8-bromoquinoline reacts with zincated cyclopentadienyl derivatives to yield metal complexes with interesting properties. These complexes show solvatochromism, changing color with the solvent environment, a property that could be exploited in sensing and signaling applications (Enders et al., 2001).

Safety and Hazards

properties

IUPAC Name |

8-bromo-1-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBOOZDHIKMEHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680686 |

Source

|

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233025-78-9 |

Source

|

| Record name | 8-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole](/img/structure/B578117.png)

![Bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0)](/img/structure/B578118.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine](/img/structure/B578122.png)

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)